![molecular formula C23H21N3O4S B12895549 Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]- CAS No. 143809-39-6](/img/structure/B12895549.png)
Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl groups and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by the introduction of the methoxyphenyl groups via electrophilic aromatic substitution. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide can be compared with other similar compounds, such as:
4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide.
3,5-bis(4-methoxyphenyl)-4,5-dihydro-1h-pyrazole-1-carbothioamide: Contains a carbothioamide group instead of a benzenesulfonamide. The uniqueness of 4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
143809-39-6 |
|---|---|
Molecular Formula |
C23H21N3O4S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H21N3O4S/c1-29-19-9-3-16(4-10-19)22-15-23(17-5-11-20(30-2)12-6-17)26(25-22)18-7-13-21(14-8-18)31(24,27)28/h3-15H,1-2H3,(H2,24,27,28) |
InChI Key |
JSMWYOPCPZTWAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
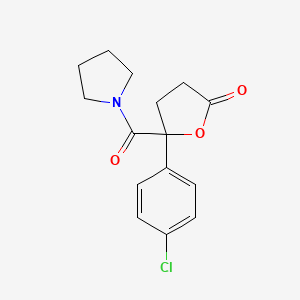
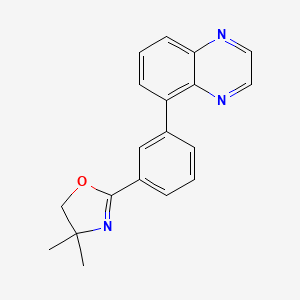
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
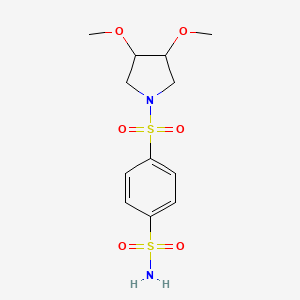
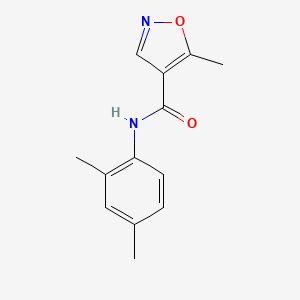


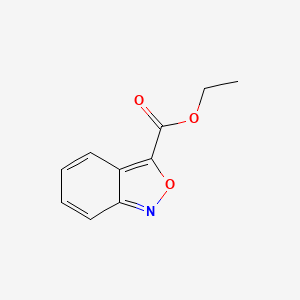

![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
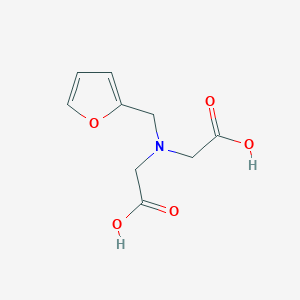
![4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12895547.png)
